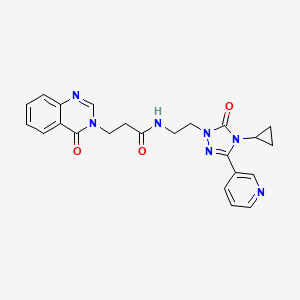

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

Molecular Formula: C₂₃H₂₃N₇O₃

Molecular Weight: 445.5 g/mol

Structural Features:

- A 1,2,4-triazole ring substituted with a cyclopropyl group (4-cyclopropyl) and a pyridin-3-yl moiety at position 3.

- A quinazolin-4(3H)-one group linked via a propanamide chain to the triazole-ethyl backbone.

- The compound’s SMILES notation is O=C(CCn1cnc2ccccc2c1=O)NCCn1nc(-c2cccnc2)n(C2CC2)c1=O, highlighting its fused heterocyclic architecture .

This hybrid structure combines pharmacophores known for diverse bioactivities: triazoles are associated with antimicrobial and kinase-modulating properties, while quinazolinones are prevalent in anticancer and anti-inflammatory agents.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O3/c31-20(9-12-28-15-26-19-6-2-1-5-18(19)22(28)32)25-11-13-29-23(33)30(17-7-8-17)21(27-29)16-4-3-10-24-14-16/h1-6,10,14-15,17H,7-9,11-13H2,(H,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMRYJXSGBHEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O)C5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that belongs to the class of triazole and quinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article will detail its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a triazole ring , a pyridine moiety , and a quinazoline structure , which are known for their diverse biological activities. The structural formula can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃ |

| Molecular Weight | 346.36 g/mol |

| Key Functional Groups | Triazole, Pyridine, Quinazoline |

Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. Specifically, the triazole moiety in this compound is associated with:

- Antibacterial Activity : Demonstrated efficacy against various bacterial strains by inhibiting cell wall synthesis and interfering with protein synthesis.

- Antifungal Activity : Effective against fungi by disrupting ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Anticancer Properties

The quinazoline component contributes to the anticancer activity of the compound. Studies have shown that compounds with quinazoline structures can inhibit tumor growth through various mechanisms:

- Inhibition of Kinase Activity : Quinazolines are known to inhibit specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Triazole derivatives have been linked to the activation of apoptotic pathways in cancer cells .

The precise mechanism of action for this compound involves several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism or pathogen survival.

- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways.

- Disruption of Nucleic Acid Synthesis : Potential interference with DNA/RNA synthesis in pathogens or cancer cells.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds within the triazole and quinazoline classes. Below is a summary table highlighting key findings:

Scientific Research Applications

The compound exhibits multiple biological activities that make it a candidate for pharmaceutical applications:

Antimicrobial Activity:

The presence of the triazole ring is associated with antimicrobial properties. Compounds containing similar structures have demonstrated efficacy against various bacterial and fungal strains. The mechanism of action often involves inhibition of key enzymes or disruption of cell wall synthesis in pathogens .

Anticancer Properties:

Research indicates that derivatives of quinazoline and triazole can inhibit cancer cell proliferation. The compound has shown potential as an anticancer agent by targeting specific pathways involved in tumor growth and survival . For example, studies have linked triazole-containing compounds to the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells .

Anti-inflammatory Effects:

The compound may also exhibit anti-inflammatory properties, which are important for treating chronic inflammatory diseases. In silico studies suggest its potential as a 5-lipoxygenase inhibitor, which could lead to reduced inflammation in various conditions .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide include:

Enzyme Inhibition:

The compound's structure allows it to interact with enzymes involved in metabolic pathways. This interaction can lead to the modulation of biochemical processes critical for cell survival and proliferation .

Receptor Modulation:

It may act on various receptors associated with neurological and inflammatory responses, potentially influencing signaling pathways that govern these processes.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that modify precursor compounds to achieve the desired structural features. Key steps include:

- Formation of the Triazole Ring: This is achieved through cyclization reactions involving appropriate precursors.

- Quinazoline Derivative Synthesis: The quinazoline core is synthesized separately and then combined with the triazole moiety.

- Final Coupling Reaction: The final product is obtained through coupling reactions that link the different functional groups together.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

The compound’s design integrates two heterocyclic systems: a 1,2,4-triazole and a quinazolinone. Below is a comparative analysis with analogous heterocyclic hybrids:

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Core Differences: The target’s 1,2,4-triazole differs from 1,2,3-dithiazoles (e.g., in ) in electronic properties and hydrogen-bonding capacity. Sulfur atoms in dithiazoles enhance lipophilicity but reduce metabolic stability compared to nitrogen-rich triazoles . Quinazolinones (as in the target) are structurally rigid due to fused aromaticity, whereas pyrimidines in triazolopyrimidines allow greater conformational flexibility .

Substituent Effects: The cyclopropyl group in the target compound may enhance membrane permeability compared to bulkier aryl substituents in analogues .

Electronic and Physicochemical Properties

Using principles from QSAR (Quantitative Structure-Activity Relationship) analysis :

- Van der Waals Volume : The target’s molecular weight (445.5 g/mol) suggests moderate size, comparable to kinase inhibitors like Imatinib (493.6 g/mol). Larger molecules may face bioavailability challenges.

Table 2: Electronic Properties (Theoretical)

Preparation Methods

Thiol-Mediated Cyclization

Alternative routes employ 4-methyl-4H-1,2,4-triazole-3-thiol for cyclization. Heating the intermediate with potassium carbonate in acetone (6 hours, reflux) forms the triazolone ring. This method minimizes byproducts but requires strict anhydrous conditions.

Quinazolinone Core Synthesis

Anthranilic Acid Cyclization

3-Aminoquinazolin-4(3H)-one is synthesized from anthranilic acid derivatives via a two-step process:

- Anhydride Formation : Treat 2-methoxybenzoic acid with ethyl chloroformate in DCM/TEA.

- Ring Closure : React with ammonium hydroxide under reflux (5 hours), achieving 78–82% yield.

Critical Parameters :

Propanamide Linker Assembly

Ethylenediamine Coupling

The triazolone core’s ethyl group is functionalized via nucleophilic acyl substitution:

- Chloroacetylation : Treat triazolone with chloroacetyl chloride/DCM/TEA (0°C, 30 minutes).

- Amine Attachment : React with ethylenediamine in dry acetone (6 hours, reflux), yielding 2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethylamine.

Yield Optimization :

Propanamide Bridge Formation

3-(4-Oxoquinazolin-3(4H)-yl)propanoic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and coupled to the ethylamine intermediate in tetrahydrofuran (THF).

Reaction Table :

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Activation | DCC, DMAP | RT, 2 hours | 95% |

| Coupling | THF, 0°C → RT | 12 hours | 76% |

Process Optimization

Catalytic Enhancements

Green Chemistry Approaches

- Solvent Replacement : Cyclopentyl methyl ether (CPME) substitutes DCM in acetylation steps, reducing toxicity.

- Microwave Assistance : Quinazolinone cyclization under microwave irradiation (150°C, 20 minutes) improves yield to 85%.

Analytical Characterization

Structural Confirmation

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

The synthesis involves multi-step reactions, including cyclization and coupling steps. Key parameters include:

- Temperature control : Elevated temperatures (80–120°C) for cyclization steps (e.g., triazole ring formation) to accelerate kinetics .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for amide coupling .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC (C18 columns, acetonitrile/water mobile phase) ensure >95% purity .

- Example: In triazoloquinazoline synthesis, optimizing reaction time (6–12 hours) reduced side products like unreacted pyridine derivatives .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyridyl vs. quinazolinyl proton environments) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 546.02) .

- HPLC : Monitors purity (>95%) and identifies degradation peaks under acidic/basic conditions .

Q. How can solubility challenges be addressed for in vitro assays?

- Co-solvents : DMSO (≤10% v/v) maintains solubility in aqueous buffers without cytotoxicity .

- Salt formation : Hydrochloride salts improve water solubility for pharmacokinetic studies .

- Micellar systems : Poloxamer 407 enhances solubility for intravenous administration .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

- Assay conditions : Varying ATP concentrations (1–10 mM) alter competitive binding kinetics .

- Cell line heterogeneity : Use isogenic cell lines (e.g., CRISPR-edited variants) to isolate target-specific effects .

- Data cross-validation : Combine orthogonal assays (e.g., SPR for binding affinity, Western blot for target modulation) .

Q. How can structure-activity relationships (SAR) guide derivative design?

Key structural modifications and their effects:

- Computational modeling : QSAR and molecular docking (AutoDock Vina) predict binding modes to prioritize derivatives .

Q. What methods identify biological targets for this compound?

- Chemoproteomics : SILAC-based pull-down assays with biotinylated analogs .

- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target effects .

- CRISPR-Cas9 screens : Genome-wide knockout libraries reveal synthetic lethal interactions .

Q. How are degradation products analyzed under stress conditions?

- Forced degradation : Expose to 0.1M HCl (40°C, 24h) or 0.1M NaOH (60°C, 48h) .

- LC-MS/MS : Identifies hydrolyzed amide bonds (e.g., quinazolin-4-one cleavage) and oxidation byproducts .

Q. How is regioselectivity controlled during triazole ring formation?

- Catalyst optimization : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity .

- Temperature modulation : Lower temperatures (0–5°C) favor kinetic over thermodynamic products .

Methodological Considerations

Q. What computational tools predict toxicity and ADMET properties?

Q. How are synthetic yields improved for scale-up?

- Flow chemistry : Continuous reactors reduce reaction time (e.g., 2h vs. 12h batch) and improve reproducibility .

- Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal reagent ratios (e.g., 1.2:1 pyridine:triazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.